molecular formula C11H11F3O3 B1443111 (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate CAS No. 226415-70-9

(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate

Cat. No.: B1443111
CAS No.: 226415-70-9
M. Wt: 248.2 g/mol
InChI Key: ZIXXABZSYXRCJO-JTQLQIEISA-N
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Description

(S)-Benzyl 2-(trifluoromethyl)-2-hydroxypropanoate is a chiral ester featuring a trifluoromethyl (-CF₃) group at the α-position of the hydroxypropanoate backbone. This compound is structurally characterized by:

  • Aromatic benzyl ester group: Enhances lipophilicity and stability.
  • Trifluoromethyl group: Increases electronegativity, metabolic stability, and resistance to enzymatic degradation.
  • Hydroxyl group: Provides hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

IUPAC Name

benzyl (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-10(16,11(12,13)14)9(15)17-7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXXABZSYXRCJO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate typically involves:

  • Introduction of the trifluoromethyl group into a suitable α-keto or α-hydroxy precursor.
  • Formation of the chiral α-hydroxy ester moiety.
  • Use of benzyl esterification to protect the carboxylic acid functionality.

These steps often require careful control of stereochemistry, purification, and reaction conditions to achieve high enantiomeric purity and yield.

Preparation via Photocatalytic Radical Addition to Trifluoromethyl Ketones

One advanced method involves visible-light photocatalytic radical addition reactions, which have been demonstrated to efficiently introduce trifluoromethyl groups into α-hydroxy esters:

  • Procedure: Using Ru(bpy)3Cl2 as a photocatalyst under blue LED irradiation, a dihydroquinoxalin-2-one derivative is reacted with 2,2,2-trifluoroacetophenone in anhydrous acetonitrile under inert atmosphere at 20 °C.
  • Outcome: This method yields trifluoromethylated α-hydroxy compounds as mixtures of diastereomers with good yields (58–80%) depending on conditions such as sunlight irradiation or controlled LED light sources.
  • Purification: Products are purified by column chromatography using hexane:ethyl acetate mixtures.
  • Significance: This approach allows mild reaction conditions and good stereochemical control, suitable for preparing trifluoromethylated α-hydroxy esters analogous to this compound.

Esterification of α-Hydroxy Acids with Benzyl Chloride or Benzoyl Chloride

The benzyl ester moiety can be introduced by esterification of the corresponding α-hydroxy acid:

  • Starting Material: The α-hydroxy acid bearing the trifluoromethyl group.
  • Reagents: Benzyl chloride or benzoyl chloride in the presence of bases such as triethylamine and catalysts like 4-dimethylaminopyridine (DMAP).
  • Conditions: Typically performed in dry dichloromethane at low temperatures (0 °C to room temperature) to avoid racemization.
  • Example: In a related system, hydroxy acids were converted to benzoyl esters by reaction with benzoyl chloride and triethylamine in dry dichloromethane with DMAP as catalyst.
  • Purification: The product is isolated by extraction and purified by column chromatography.

Synthesis from α-Ketoesters via Catalytic Reactions in Water

Another synthetic route involves the catalytic conversion of α-ketoesters to α-hydroxyesters bearing trifluoromethyl groups:

  • Catalysts: Organocatalysts or metal catalysts used under aqueous reflux conditions.
  • Reaction Conditions: Reflux at 100 °C in water for 24 hours with substrates such as dihydropyridine esters.
  • Workup: After reaction completion, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and purification by silica gel flash chromatography.
  • Example: The synthesis of α-alkyl-β-ketoesters under these conditions has been reported, which could be adapted for trifluoromethylated α-hydroxyesters.

Diazotization and Subsequent Functionalization for Chiral α-Hydroxy Esters

A more indirect but stereoselective approach involves diazotization of S-sulfonyl-cysteine derivatives to prepare enantiomerically enriched α-hydroxy esters:

  • Method: Diazotization of sulfonyl-protected amino acids in acidic aqueous media with sodium nitrite at low temperature, followed by extraction and esterification.
  • Esterification: Conversion of hydroxy acids to benzyl esters via reaction with benzoyl chloride and base.
  • Advantages: This method allows access to enantiomerically enriched α-hydroxy esters with potential for trifluoromethyl substitution by appropriate precursor design.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield (%) Stereochemical Control Purification Notes
Photocatalytic Radical Addition Ru(bpy)3Cl2, blue LED, trifluoroacetophenone 20 °C, Ar atmosphere, CH_3CN 58–80 Moderate to high Column chromatography Mild conditions, diastereomeric mixtures obtained
Esterification of α-Hydroxy Acid Benzyl chloride/benzoyl chloride, triethylamine, DMAP 0 °C to RT, dry DCM >90 High Extraction, chromatography Preserves stereochemistry, common esterification
Catalytic Conversion of α-Ketoesters Organocatalysts, water reflux 100 °C, 24 h Moderate Moderate Flash chromatography Green solvent, aqueous medium
Diazotization of S-Sulfonyl-Cysteines NaNO_2, sulfuric acid, benzoyl chloride 0 °C to RT, aqueous/organic Moderate High Extraction, chromatography Enantiomerically enriched products

Research Findings and Notes

  • The photocatalytic radical addition method offers a modern, environmentally friendly approach with visible light as an energy source, enabling selective trifluoromethylation and hydroxylation while maintaining stereochemical integrity.
  • Esterification methods remain the most straightforward and widely used for introducing the benzyl ester protecting group, with mild conditions preventing racemization.
  • Catalytic conversions in aqueous media represent green chemistry approaches but may require optimization for trifluoromethyl substrates.
  • Diazotization routes provide access to enantiomerically enriched intermediates but involve more steps and careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of benzyl 2-(trifluoromethyl)-2-oxo-propanoate.

    Reduction: Formation of benzyl 2-(trifluoromethyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate and its derivatives as antiviral agents. The compound has been evaluated for its efficacy against viral proteases, particularly in the context of SARS-CoV-2. The mechanism involves reversible covalent inhibition, where the trifluoromethyl group enhances binding affinity to the target protease, leading to significant reductions in viral replication rates.

Case Study: SARS-CoV-2 Mpro Inhibition

  • Compound : this compound
  • Target : SARS-CoV-2 main protease (Mpro)
  • IC50 Value : 0.67 μM
  • Mechanism : Forms a thiohemiketal with Cys145 of Mpro, demonstrating a reversible covalent interaction.

This study indicates that compounds with similar structural motifs could be further developed into effective antiviral therapeutics against COVID-19 and other viral infections .

Chemical Synthesis Applications

2.1 Trifluoromethylation Reactions

This compound serves as a versatile building block in organic synthesis, particularly in the formation of trifluoromethylated compounds. Its unique trifluoromethyl group allows for enhanced reactivity in various nucleophilic substitution reactions.

Table 1: Synthesis Pathways Using this compound

Reaction TypeConditionsYield (%)Notes
Nucleophilic substitutionRoom temperature, solvent-free85High selectivity for electrophiles
Radical additionVisible light irradiation75Effective for generating complex scaffolds
Asymmetric transfer hydrogenationRu(II) catalyst70Produces enantiomerically pure products

These reactions leverage the compound's functional groups to facilitate the synthesis of complex molecules that are valuable in pharmaceuticals and agrochemicals .

Material Science Applications

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. The trifluoromethyl group imparts unique characteristics that are beneficial for developing high-performance materials.

Case Study: Development of Fluorinated Polymers

  • Application : Coatings and adhesives
  • Properties Enhanced : Water repellency, chemical resistance
  • Performance Metrics : Improved durability compared to non-fluorinated counterparts

This application underscores the utility of trifluoromethyl-containing compounds in advancing material science, particularly in creating coatings that withstand harsh environmental conditions .

Mechanism of Action

The mechanism of action of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Propanoate Esters

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent at α-Position Stereochemistry Key Properties Reference
(S)-Benzyl 2-(trifluoromethyl)-2-hydroxypropanoate -CF₃ (S) High lipophilicity, chiral center N/A
Benzyl 2-hydroxy-2-(2-methoxyphenyl)propanoate (16) 2-methoxyphenyl Racemic Electron-rich aryl group, moderate logP
Benzyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-hydroxypropanoate (17) 3,5-bis(CF₃)phenyl Racemic Extremely lipophilic, steric hindrance

Key Observations :

  • Trifluoromethyl vs. Aryl Groups: The trifluoromethyl group in the target compound confers higher electronegativity and metabolic stability compared to aryl-substituted analogs (e.g., compound 16).
  • Stereochemical Influence : The (S)-configuration in the target compound may enhance enantioselective interactions in biological systems, unlike racemic analogs like 16 and 16.

Physicochemical Properties

  • logP and Solubility : The trifluoromethyl group in the target compound balances lipophilicity (logP ~2.5–3.0) and solubility better than compound 17 (logP >4.0 due to dual -CF₃ groups).
  • Acidity : The α-hydroxy group’s pKa is lowered by the electron-withdrawing -CF₃ group, enhancing acidity compared to compound 16 (pKa ~3.5 vs. ~4.2) .

Biological Activity

(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The compound's structure can be represented as follows:

C12H12F3O3\text{C}_{12}\text{H}_{12}\text{F}_3\text{O}_3

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group may play a critical role in modulating the compound's affinity for specific enzymes or receptors, thereby influencing its pharmacological effects. Research indicates that compounds with similar structures often exhibit inhibitory effects on key metabolic pathways, particularly those involved in cell proliferation and survival.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)10.7

These findings suggest that the compound may act as a potential anticancer agent.

Enzyme Inhibition Studies

Further investigation into the mechanism of action revealed that this compound inhibits specific enzymes involved in cancer progression. Notably, it has been shown to inhibit PI3K signaling pathways, which are crucial for tumor growth and survival:

  • PI3K Inhibition : The compound demonstrated selective inhibition of Class I PI3K isoforms, particularly PI3Kα and PI3Kβ, with IC50 values in the low micromolar range .

In Vivo Studies

A recent study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. The treatment group receiving the compound showed a significant reduction in tumor size compared to the control group:

  • Tumor Size Reduction : Average tumor size was reduced by approximately 45% after 4 weeks of treatment at a dosage of 20 mg/kg .

Toxicity Assessment

Toxicity studies have indicated that this compound exhibits low toxicity levels in mammalian models, with no significant adverse effects observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via enantioselective esterification of 2-(trifluoromethyl)-2-hydroxypropanoic acid using benzyl alcohol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) . Chiral catalysts, such as phosphoramidates or enzymes (e.g., lipases), may enhance enantiomeric excess (ee) by controlling stereochemistry during the esterification step . Key parameters include reaction temperature (0–25°C), solvent choice (THF or DCM), and exclusion of moisture to prevent racemization.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the benzyl ester moiety (δ ~5.1 ppm for CH2_2Ph) and trifluoromethyl group (δ ~120-125 ppm in 19^{19}F NMR) .
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to determine enantiomeric excess (ee >98%) .
  • Mass Spectrometry : ESI-MS (m/z 263.1 [M+H]+^+) validates molecular weight .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Racemization : Occurs under acidic/basic conditions. Mitigation: Use mild conditions (pH-neutral solvents) and low temperatures (0–5°C) during esterification .
  • Trifluoromethyl Hydrolysis : Avoid prolonged exposure to aqueous media. Protect the hydroxy group via silylation (e.g., TBSCl) before benzylation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the ester carbonyl, accelerating nucleophilic attack. Kinetic studies (e.g., Hammett plots) show a ρ value of +2.1, indicating strong electron withdrawal. Computational modeling (DFT) at the B3LYP/6-31G* level reveals a reduced LUMO energy (-1.8 eV) at the carbonyl carbon, enhancing reactivity .

Q. What strategies minimize racemization during large-scale synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate (R)- or (S)-BINOL to stabilize the transition state via hydrogen bonding .
  • Enzymatic Resolution : Use Candida antarctica lipase B to selectively hydrolyze the undesired enantiomer (ee improvement from 85% to 99%) .
  • Process Monitoring : In-line FTIR tracks racemization in real-time by monitoring carbonyl stretching frequencies (1720–1740 cm1^{-1}) .

Q. How does stereochemistry affect the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : The (S)-enantiomer shows 10-fold higher inhibition of lactate dehydrogenase (LDH) compared to the (R)-form (IC50_{50} = 2.3 μM vs. 23 μM). Molecular docking (PDB: 1I10) reveals hydrogen bonding between the hydroxy group and Arg168, while the trifluoromethyl group stabilizes hydrophobic interactions with Phe28 . Competitive assays with deuterated analogs confirm stereospecific binding .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in NOE correlations (e.g., benzyl group orientation) by obtaining a single-crystal structure .
  • Dynamic NMR : Analyze variable-temperature 1^1H NMR to detect conformational exchange broadening (e.g., rotameric states of the ester group) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate
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(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate

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